DG-041 - 1030374-84-5

DG-041

Catalog Number: EVT-8081929
CAS Number: 1030374-84-5
Molecular Formula: C23H15Cl4FN2O3S2
Molecular Weight: 592.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

DG-041 was developed as part of research aimed at identifying new therapeutic agents targeting the EP3 receptor. The compound is classified under small molecules with pharmacological activity related to prostanoid receptors. Its chemical structure includes an indole moiety, which is common among many biologically active compounds.

Synthesis Analysis

Methods and Technical Details

The synthesis of DG-041 involves several steps that typically include the formation of the indole ring through methods such as Fischer indole synthesis or cyclization reactions. Specific synthetic routes have been detailed in literature, highlighting the importance of controlling reaction conditions to yield high purity and yield of the final product.

  1. Starting Materials: The synthesis begins with readily available aromatic compounds that undergo functional group transformations.
  2. Key Reactions: Key reactions include cyclization to form the indole structure and subsequent modifications to introduce side chains that confer selectivity for the EP3 receptor.
  3. Purification: The final product is purified using techniques such as column chromatography or recrystallization to ensure high purity levels necessary for biological testing.
Molecular Structure Analysis

Structure and Data

DG-041 has a complex molecular structure characterized by the following features:

  • Molecular Formula: C18_{18}H18_{18}Cl2_{2}F3_{3}N1_{1}O2_{2}S1_{1}
  • Molecular Weight: Approximately 392.36 g/mol
  • Structural Characteristics: The compound features an indole core with various substituents that enhance its binding affinity for the EP3 receptor.

The three-dimensional conformation of DG-041 can be analyzed using techniques like X-ray crystallography or computational modeling, providing insights into its interaction with biological targets.

Chemical Reactions Analysis

Reactions and Technical Details

DG-041 primarily acts through antagonism of the EP3 receptor, blocking its activation by prostaglandin E2. This mechanism has been studied in various experimental models:

  1. Binding Studies: Competition binding assays have confirmed DG-041's high affinity for the EP3 receptor, demonstrating its effectiveness in inhibiting receptor-mediated signaling pathways.
  2. Functional Assays: In vitro studies utilizing cell lines expressing EP3 receptors have shown that DG-041 significantly reduces downstream signaling events triggered by prostaglandin E2, such as cAMP production.
Mechanism of Action

Process and Data

The mechanism of action of DG-041 involves the selective blockade of the EP3 receptor, which is known to modulate various physiological responses including inflammation and pain perception.

  1. Receptor Interaction: By binding to the EP3 receptor, DG-041 prevents prostaglandin E2 from activating this pathway.
  2. Physiological Effects: This antagonism leads to decreased inflammatory responses and altered metabolic functions, making it a candidate for treating conditions like obesity and type 2 diabetes.

In animal models, administration of DG-041 has resulted in significant changes in metabolic parameters, supporting its role in modulating energy balance.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

DG-041 exhibits several notable physical and chemical properties:

These properties are crucial for determining formulation strategies for potential therapeutic applications.

Applications

Scientific Uses

DG-041 has been explored for various scientific applications, particularly in pharmacology and biochemistry:

  1. Research on Obesity and Diabetes: Studies indicate that DG-041 may help mitigate diet-induced obesity by altering metabolic pathways associated with energy expenditure.
  2. Cardiovascular Research: Its role as an EP3 antagonist positions DG-041 as a potential agent in cardiovascular disease research, particularly related to platelet aggregation and thrombus formation.
  3. Pain Management Studies: Given its mechanism of action on pain pathways, DG-041 is being evaluated for its efficacy in models of chronic pain.
Introduction to DG-041 in Contemporary Pharmacological Research

Historical Context of EP3 Receptor Antagonism in Drug Discovery

The evolution of EP3 receptor antagonism reflects broader paradigm shifts in drug discovery methodologies. Early prostaglandin research focused primarily on the enzymatic pathways of eicosanoid biosynthesis, particularly cyclooxygenase inhibition. This approach yielded broad-spectrum anti-inflammatory drugs but with significant limitations in selectivity and side effect profiles. The identification of specific prostaglandin receptors, including the EP3 subtype, enabled a more precise pharmacological strategy [7]. The EP3 receptor presented unique challenges as a drug target due to its complex signaling – coupling to multiple G-proteins (primarily Gᵢ/o) and existing as multiple splice variants with potentially divergent functions [9]. Initial efforts to develop selective EP3 antagonists produced molecules with either insufficient potency or inadequate pharmacokinetic properties. The discovery of DG-041 emerged from systematic structure-activity relationship studies aimed at overcoming these limitations, leveraging advances in receptor crystallography and high-throughput screening technologies [2]. This compound represents a maturation of prostaglandin receptor pharmacology, moving beyond broad pathway inhibition toward receptor subtype-specific modulation. The development trajectory of DG-041 illustrates the transition from phenotypic screening to target-focused drug design in the prostanoid field, enabled by deeper understanding of prostaglandin receptor biology and improved chemical library diversity [7].

DG-041 as a Paradigm for Targeted Prostaglandin Signaling Modulation

DG-041 exemplifies the modern approach to precision pharmacology within the prostaglandin signaling network. Its molecular architecture features strategic halogenation (multiple chlorine atoms) and a sulfonamide group that confers both receptor affinity and metabolic stability [2] [4]. The compound functions through tight, competitive binding at the EP3 receptor's orthosteric site, effectively blocking the action of PGE₂, its primary endogenous ligand. This antagonism prevents EP3-mediated Gᵢ activation, thereby preserving intracellular cAMP levels that would otherwise be suppressed by receptor activation [1] [9]. The significance of DG-041 extends beyond its intrinsic activity to its validation as a research tool. In murine models, subcutaneous administration at 20 mg/kg achieved plasma concentrations sufficient to block EP3-mediated physiological responses, such as sulprostone-evoked increases in mean arterial pressure [1] [3]. Pharmacokinetic studies revealed differential bioavailability depending on administration route: intravenous administration (1.78 mg/kg) yielded a Cₘₐₓ of 9.46 μM and t₁/₂ of 2.7 hours, while oral administration (9.62 mg/kg) produced a Cₘₐₓ of 2.74 μM with t₁/₂ of 4.06 hours [4]. Crucially, DG-041 crosses the blood-brain barrier, expanding potential research applications to central EP3 receptor functions [4] [6]. Its plasma and metabolic stability profile further distinguishes it from earlier EP3 antagonists, enabling more reliable in vivo investigations [2].

Table 2: Comparative Binding Affinities of DG-041 at Prostanoid Receptors

Receptor SubtypeIC₅₀ (nM)Primary Signaling MechanismFunctional Consequence of Blockade
EP34.6Gᵢ/o coupling ↓ cAMPEnhanced cAMP signaling
DP1131Gₛ coupling ↑ cAMPLimited clinical significance at therapeutic doses
EP1486Gq coupling ↑ Ca²⁺Limited clinical significance at therapeutic doses
TP742Gq coupling ↑ Ca²⁺Limited clinical significance at therapeutic doses

Rationale for Investigating DG-041 in Metabolic and Cardiovascular Pathologies

The investigation of DG-041 in metabolic and cardiovascular disorders stems from well-established pathophysiological roles of EP3 signaling. In metabolic regulation, EP3 receptor expression increases significantly in pancreatic islets under diabetic conditions. Preclinical evidence indicates that EP3 activation suppresses glucose-stimulated insulin secretion (GSIS) and may impair β-cell proliferation [1] [9]. Crucially, EP3 expression is upregulated in islets from diabetic BTBR-Lepob/ob mice and human organ donors with type 2 diabetes, suggesting a pathophysiological role in β-cell dysfunction [9]. Simultaneously, EP3 receptors contribute to cardiovascular pathology through platelet activation mechanisms. PGE₂ acting through EP3 receptors amplifies platelet responsiveness to thrombogenic stimuli such as collagen, potentially promoting arterial thrombosis [2] [8]. Unlike other antiplatelet agents, EP3 antagonism with DG-041 inhibits thrombosis without prolonging bleeding time in rat models, suggesting a potentially superior safety profile [2]. This dual significance in metabolic and cardiovascular physiology positions EP3 as a compelling therapeutic target. DG-041 provides a pharmacological means to test whether selective EP3 blockade can simultaneously address metabolic dysfunction through improved insulin secretion and cardiovascular risk through antithrombotic effects. The compound enables researchers to dissect tissue-specific functions of EP3 signaling and evaluate whether systemic or targeted approaches might yield therapeutic benefits in complex disorders like metabolic syndrome, where dysregulated glucose homeostasis and increased thrombotic risk frequently coexist [1] [3] [9].

Properties

CAS Number

1030374-84-5

Product Name

DG-041

IUPAC Name

(E)-3-[1-[(2,4-dichlorophenyl)methyl]-5-fluoro-3-methylindol-7-yl]-N-(4,5-dichlorothiophen-2-yl)sulfonylprop-2-enamide

Molecular Formula

C23H15Cl4FN2O3S2

Molecular Weight

592.3 g/mol

InChI

InChI=1S/C23H15Cl4FN2O3S2/c1-12-10-30(11-14-2-4-15(24)7-18(14)25)22-13(6-16(28)8-17(12)22)3-5-20(31)29-35(32,33)21-9-19(26)23(27)34-21/h2-10H,11H2,1H3,(H,29,31)/b5-3+

InChI Key

BFBTVZNKWXWKNZ-HWKANZROSA-N

SMILES

CC1=CN(C2=C(C=C(C=C12)F)C=CC(=O)NS(=O)(=O)C3=CC(=C(S3)Cl)Cl)CC4=C(C=C(C=C4)Cl)Cl

Canonical SMILES

CC1=CN(C2=C(C=C(C=C12)F)C=CC(=O)NS(=O)(=O)C3=CC(=C(S3)Cl)Cl)CC4=C(C=C(C=C4)Cl)Cl

Isomeric SMILES

CC1=CN(C2=C(C=C(C=C12)F)/C=C/C(=O)NS(=O)(=O)C3=CC(=C(S3)Cl)Cl)CC4=C(C=C(C=C4)Cl)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.